molecular formula C26H32N4O6 B2439906 (S)-2-((S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid CAS No. 159858-21-6

(S)-2-((S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid

Cat. No. B2439906
CAS RN: 159858-21-6
M. Wt: 496.564
InChI Key: ZJLNQOIFTYLCHC-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid is a useful research compound. Its molecular formula is C26H32N4O6 and its molecular weight is 496.564. The purity is usually 95%.
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Scientific Research Applications

Applications in Solid Phase Synthesis

(S)-2-((S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid and its derivatives are utilized in the solid-phase synthesis of peptides and oligomers. For instance, phenylfluorenyl-based linkers have been reported for their application in solid-phase synthesis due to their higher acid stability compared to standard trityl resins. These linkers are used to immobilize carboxylic acids and amines and release the products with high yield and purity after TFA treatment (Bleicher, Lutz, & Wuethrich, 2000). Moreover, the preparation of new N-Fmoc-protected (Fmoc=[(9H-fluoren-9-yl)methoxy]carbonyl) β2-homoamino acids for solid-phase syntheses of β-peptides has been described, showcasing the compound's versatility in synthesizing complex peptide structures (Šebesta & Seebach, 2003).

Role in Self-Assembly of Structures

The compound and its derivatives are crucial in studying self-assembled structures formed by Fmoc modified aliphatic amino acids. The self-assembly properties of different derivatives have been explored under varying conditions such as concentration and temperature, leading to the formation of unique morphologies like flower-like structures and fibers (Gour et al., 2021). These findings pave the way for designing novel self-assembled architectures with desired functions.

Synthesis of Novel Compounds and Surfactants

This compound is involved in the synthesis of oligomers derived from amide-linked neuraminic acid analogues, demonstrating its utility in synthesizing complex molecular structures (Gregar & Gervay-Hague, 2004). Furthermore, it's used in creating enzyme-activated surfactants for carbon nanotubes, indicating its potential in nanotechnology and material science applications (Cousins et al., 2009).

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound contains a Fluoren-9-ylmethoxy carbonyl (Fmoc) group , which is commonly used in peptide synthesis as a protective group for the amino group . .

Mode of Action

Given the presence of the Fmoc group, it is likely that this compound may interact with its targets through the amino group . The Fmoc group can be removed under mildly basic conditions, revealing the amino group that can then interact with other molecules .

Biochemical Pathways

Compounds with fmoc groups are often used in the synthesis of peptides , suggesting that this compound may be involved in pathways related to protein synthesis or modification .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the Fmoc group can be removed under mildly basic conditions , which would alter the compound’s structure and potentially its activity.

properties

IUPAC Name

(2S)-5-(carbamoylamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O6/c1-15(2)22(23(31)29-21(24(32)33)12-7-13-28-25(27)34)30-26(35)36-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,29,31)(H,30,35)(H,32,33)(H3,27,28,34)/t21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLNQOIFTYLCHC-VXKWHMMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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